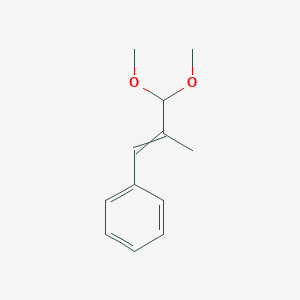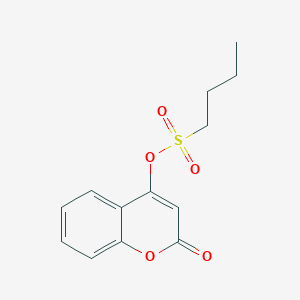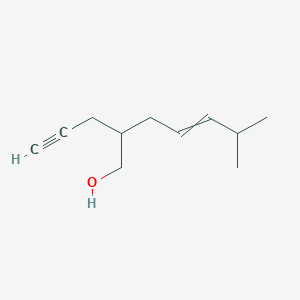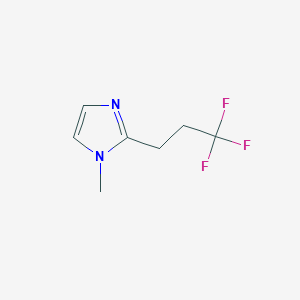
Benzonitrile, 4-(dipropylamino)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(dipropylamino)-2-nitro- is an organic compound that belongs to the class of nitriles It features a benzene ring substituted with a nitrile group, a dipropylamino group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(dipropylamino)-2-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-(dipropylamino)benzonitrile, which can be achieved by treating it with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of benzonitrile, 4-(dipropylamino)-2-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability.
Types of Reactions:
Oxidation: Benzonitrile, 4-(dipropylamino)-2-nitro- can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(dipropylamino)-2-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the development of fluorescent probes for bioimaging and diagnostic applications. Its ability to undergo specific chemical reactions makes it useful in labeling and detecting biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-(dipropylamino)-2-nitro- depends on its specific application. In bioimaging, for example, the compound may act as a fluorescent probe by undergoing specific chemical reactions that result in fluorescence emission. The molecular targets and pathways involved can vary, but typically involve interactions with biological molecules such as proteins or nucleic acids.
Comparación Con Compuestos Similares
Benzonitrile: A simpler nitrile compound without the dipropylamino and nitro groups.
4-(Dimethylamino)benzonitrile: Similar structure but with dimethylamino instead of dipropylamino.
2-Nitrobenzonitrile: Similar structure but without the dipropylamino group.
Uniqueness: Benzonitrile, 4-(dipropylamino)-2-nitro- is unique due to the presence of both the dipropylamino and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
821776-77-6 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(dipropylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H17N3O2/c1-3-7-15(8-4-2)12-6-5-11(10-14)13(9-12)16(17)18/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
SRRWJAWCXZKTEA-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)


![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)


![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)


